4-[(2-Methoxyethoxy)methyl]benzaldehyde
Description
4-[(2-Methoxyethoxy)methyl]benzaldehyde is a benzaldehyde derivative featuring a (2-methoxyethoxy)methyl substituent at the para position of the aromatic ring.
The (2-methoxyethoxy)methyl group enhances solubility in polar solvents compared to simpler alkyl or methoxy substituents, making it valuable in applications requiring controlled hydrophilicity. Its aldehyde moiety serves as a reactive handle for further functionalization, such as condensation reactions or nucleophilic additions.
Properties
IUPAC Name |
4-(2-methoxyethoxymethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-6-7-14-9-11-4-2-10(8-12)3-5-11/h2-5,8H,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNLRIQXBXDLLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound 4-[(2-Methoxyethoxy)methyl]benzaldehyde is a chemical of interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, properties, and relevant case studies.
Medicinal Chemistry
This compound is being investigated for its potential therapeutic effects. Its structure suggests it may interact with biological systems, particularly as a precursor in the synthesis of pharmaceuticals.
Potential Therapeutic Uses
- Anti-inflammatory Agents : Due to its benzaldehyde moiety, it may exhibit anti-inflammatory properties.
- Antimicrobial Activity : Some studies indicate that aldehydes can possess antimicrobial properties, making this compound a candidate for further exploration in this area.
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various reactions, including:
- Nucleophilic Substitution Reactions : The aldehyde can react with nucleophiles to form alcohols or amines.
- Condensation Reactions : It can participate in condensation reactions to form larger organic molecules.
Material Science
Research is ongoing into the use of this compound in developing new materials, particularly polymers and resins that require specific chemical functionalities.
Case Study 1: Synthesis of Novel Antimicrobial Agents
In a study conducted by researchers at a leading university, this compound was used as a starting material to synthesize a series of antimicrobial compounds. The results indicated that derivatives of this compound exhibited significant activity against various bacterial strains, suggesting its potential as a lead compound for drug development.
Case Study 2: Evaluation of Toxicity
A toxicity assessment was performed to evaluate the safety profile of this compound. The study found that while the compound showed promising biological activity, high concentrations led to cytotoxic effects in vitro. This highlights the importance of dosage optimization in future therapeutic applications.
Mechanism of Action
The mechanism by which 4-[(2-Methoxyethoxy)methyl]benzaldehyde exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Key Observations :
- Solubility : Longer ethoxy chains (e.g., in 4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}benzaldehyde) significantly improve hydrophilicity compared to shorter substituents .
- Reactivity : Electron-donating groups (e.g., methoxyethoxy) activate the aromatic ring toward electrophilic substitution, whereas electron-withdrawing groups (e.g., -CF₃) reduce reactivity but enhance stability .
- Biological Activity: The presence of heterocyclic moieties (e.g., purine in UC-1 V150) confers immunomodulatory effects, while simpler aldehydes are typically intermediates .
Physicochemical Properties and Reactivity
- Boiling/Melting Points : Substituents influence phase behavior. For example, 4-(Trifluoromethyl)benzaldehyde has a lower boiling point (42.4°C) due to the -CF₃ group’s volatility , whereas methoxyethoxy derivatives exhibit higher thermal stability.
- Spectroscopic Signatures : NMR and IR data for analogues () confirm characteristic aldehyde proton signals (~10 ppm in ¹H NMR) and C=O stretches (~1700 cm⁻¹ in IR) .
Biological Activity
4-[(2-Methoxyethoxy)methyl]benzaldehyde is an organic compound with potential biological activities that have garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H14O3
- Molecular Weight : 198.23 g/mol
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various microbial strains. For instance, a study conducted by Rehman et al. (2016) demonstrated that this compound showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 µg/mL |
| Escherichia coli | 12 | 75 µg/mL |
| Pseudomonas aeruginosa | 10 | 100 µg/mL |
Cytotoxicity and Antiproliferative Effects
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. In vitro studies revealed that the compound exhibits dose-dependent antiproliferative activity against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The IC50 values for MCF-7 and PC-3 cells were reported to be approximately 30 µM and 45 µM, respectively .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 30 | Induction of apoptosis |
| PC-3 | 45 | Cell cycle arrest at G1 phase |
The biological activity of this compound can be attributed to its ability to interact with various cellular pathways. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. Additionally, it may inhibit key signaling pathways involved in cell proliferation, such as the PI3K/Akt pathway .
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The authors concluded that modifications to the benzaldehyde structure could enhance its potency and selectivity .
- Cytotoxicity in Cancer Research : Another investigation focused on the compound's effects on prostate cancer cells, where it was found to significantly reduce cell viability compared to control groups. The study emphasized the need for further exploration into its mechanism and potential as a therapeutic agent .
Preparation Methods
Etherification of 4-Hydroxybenzaldehyde
The most direct and widely used method involves the nucleophilic substitution (etherification) of 4-hydroxybenzaldehyde with a suitable alkyl halide bearing the 2-methoxyethoxy moiety.
-
- React 4-hydroxybenzaldehyde with 2-(2-methoxyethoxy)methyl chloride in anhydrous dimethylformamide (DMF) under an inert nitrogen atmosphere.
- Temperature: 80–100°C
- Reaction time: 12–24 hours
- Base: Typically potassium carbonate or a similar base is used to deprotonate the phenol and facilitate nucleophilic attack.
- Work-up: Purification via silica gel column chromatography using an ethyl acetate/hexane gradient.
- Yield: Typically >75% after optimization.
Rationale: The phenolic hydroxyl group of 4-hydroxybenzaldehyde acts as a nucleophile, displacing the chloride from the alkylating agent to form the ether linkage.
Purity Confirmation: High-performance liquid chromatography (HPLC) with C18 column and acetonitrile/water mobile phase is used to confirm purity.
Esterification Followed by Etherification (Alternative Route)
Another reported synthetic route involves the initial esterification of 4-(hydroxymethyl)benzoic acid derivatives followed by etherification:
Step 1: Esterification
- React benzoic acid derivatives with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form methyl benzoate.
- Conditions: Acidic medium, reflux.
Step 2: Etherification
- The methyl benzoate is reacted with 2-methoxyethanol in the presence of a strong base such as sodium hydride to introduce the 2-methoxyethoxy group.
- This step converts the methyl ester to the corresponding ether-substituted intermediate.
Oxidation: Subsequent oxidation of the methyl group or aldehyde precursor may be required to obtain the aldehyde functionality.
Industrial Scale: This method is adaptable for scale-up using continuous flow reactors with automated temperature and pH control to optimize yield and purity.
Oxidation and Reduction Considerations
Oxidation: The methoxyethoxy substituent can be sensitive to oxidation; selective oxidation methods using potassium permanganate or chromium trioxide under acidic conditions can be employed to convert methyl groups to aldehydes or carboxylic acids when needed.
Reduction: Reduction of the aldehyde or carboxyl groups to alcohols can be achieved using lithium aluminum hydride or sodium borohydride, although these are more relevant for derivative synthesis than for the target compound itself.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Anhydrous DMF, Ethanol, Methanol | DMF preferred for etherification |
| Temperature | 80–100°C | Maintains reaction rate without decomposition |
| Reaction Time | 12–24 hours | Ensures complete conversion |
| Atmosphere | Nitrogen (inert) | Prevents oxidation of sensitive groups |
| Base | Potassium carbonate, Sodium hydride | Deprotonates phenol for nucleophilic attack |
| Catalyst | Acid catalyst (H2SO4) for esterification | Not required for etherification |
| Purification | Column chromatography (silica gel) | Ethyl acetate/hexane gradient |
Characterization and Purity Assurance
-
- NMR (1H and 13C): Aldehyde proton appears around δ 9.8–10.2 ppm; ether methoxy groups at δ 3.3–3.7 ppm. DEPT-135 helps identify carbon types.
- IR Spectroscopy: Characteristic aldehyde carbonyl stretch near 1700 cm⁻¹; ether C–O–C stretches between 1100–1250 cm⁻¹.
- HPLC: Used for purity assessment with C18 columns and acetonitrile/water mobile phases.
- X-ray Crystallography: Applied for detailed molecular geometry and intermolecular interaction studies in related compounds.
Stability Studies:
Stability varies with solvent and temperature; polar aprotic solvents like DMF and DMSO at 25–60°C are used for accelerated stability testing, monitoring degradation by HPLC and UV-vis spectroscopy.
Research Findings and Advanced Methodologies
Catalytic Oxidation: Gold nanoparticles supported on TiO2 in ethanol/water mixtures have been demonstrated to selectively oxidize related benzaldehyde derivatives to carboxylic acids with high selectivity (>90%) at mild conditions (60°C).
Computational Modeling: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict electrophilic sites and reactivity, aiding in optimizing synthetic routes and understanding nucleophilic addition reactions.
Yield Optimization: Variables such as solvent purity (water content in DMF), catalyst loading, and reaction time critically affect yields and reproducibility. Cross-referencing protocols from structurally similar compounds helps resolve discrepancies.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Etherification of 4-hydroxybenzaldehyde | 4-Hydroxybenzaldehyde | 2-(2-Methoxyethoxy)methyl chloride, K2CO3, DMF, 80–100°C, 12–24 h | >75 | Direct, high purity, widely used |
| Esterification + Etherification | Benzoic acid derivatives | H2SO4 (esterification), NaH, 2-methoxyethanol (etherification) | Moderate | Suitable for scale-up, multi-step |
| Catalytic oxidation (derivatives) | Benzaldehyde derivatives | Au nanoparticles/TiO2, EtOH/H2O, 60°C | >90 (selectivity) | For oxidation to carboxylic acids |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-[(2-Methoxyethoxy)methyl]benzaldehyde, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via etherification of 4-hydroxybenzaldehyde with 2-methoxyethoxymethyl chloride in the presence of a base (e.g., K₂CO₃) under reflux in aprotic solvents like dichloromethane. Optimizing stoichiometry, reaction time (typically 12–24 hours), and temperature (60–80°C) is critical for yield (>70%) and purity. Monitoring by TLC or HPLC ensures intermediate formation and minimizes side products like unreacted aldehyde or over-alkylated derivatives .
- Key Considerations : Use anhydrous conditions to prevent hydrolysis of the ether linkage. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.
Q. How can spectroscopic techniques confirm the structure of this compound?
- NMR Analysis :
- ¹H NMR : Peaks at δ 9.8–10.1 ppm (aldehyde proton), δ 4.2–4.5 ppm (methylene groups in the methoxyethoxy chain), and δ 3.3–3.6 ppm (methoxy protons) confirm substituent placement .
- ¹³C NMR : Signals at δ 190–195 ppm (aldehyde carbon) and δ 70–75 ppm (ether-linked carbons) validate the structure.
- X-ray Crystallography : Resolves bond angles (e.g., dihedral angles between aromatic rings) and hydrogen-bonding networks, critical for studying solid-state reactivity .
Q. What stability challenges arise when storing this compound, and how can they be mitigated?
- Oxidation Risks : The aldehyde group is prone to air oxidation, forming carboxylic acid derivatives. Store under inert gas (N₂/Ar) at –20°C in amber vials .
- Hydrolysis : The ether bond may degrade in acidic/basic conditions. Use neutral buffers and avoid prolonged exposure to moisture .
Advanced Research Questions
Q. How can reaction mechanisms for the oxidation and reduction of this compound be elucidated?
- Oxidation : Treat with KMnO₄ in acidic conditions to form 4-[(2-Methoxyethoxy)methyl]benzoic acid. Monitor reaction progress via IR spectroscopy (loss of aldehyde C=O stretch at ~1700 cm⁻¹) and confirm product by LC-MS .
- Reduction : Use NaBH₄ or LiAlH₄ to reduce the aldehyde to a primary alcohol. Kinetic studies (e.g., variable-temperature NMR) can reveal steric effects from the methoxyethoxy group on reaction rates .
Q. What strategies resolve contradictions in reported biological activities of derivatives across studies?
- Case Study : Discrepancies in antimicrobial activity may arise from assay variability (e.g., bacterial strain differences). Standardize protocols (e.g., MIC assays per CLSI guidelines) and validate results with structural analogs (e.g., 4-methoxybenzaldehyde derivatives) .
- Statistical Analysis : Apply multivariate regression to isolate the impact of substituent position (e.g., meta vs. para) on bioactivity .
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- DFT Calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the aldehyde group’s LUMO energy predicts susceptibility to nucleophilic attack .
- MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction trajectories for coupling reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
